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molecular formula C7H18NO3P B179428 Diethyl (3-aminopropyl)phosphonate CAS No. 4402-24-8

Diethyl (3-aminopropyl)phosphonate

Cat. No. B179428
M. Wt: 195.2 g/mol
InChI Key: DQORFBNFNLHVIM-UHFFFAOYSA-N
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Patent
US05151357

Procedure details

70 ml of triethyl phosphite was added to 40 g of N-(3-bromopropyl)phthalimide (7). The mixture was heated to a temperature of 140° C. The by-produced ethyl bromide was distilled off. The system was then heated over 4 hours. Excess triethyl phosphite was distilled off under reduced pressure by an aspirator. 9 ml of ethanol and hydrazine hydrate were added to the concentrated solution. The system was heated under reflux over 20 minutes. The resulting crystals were filtered off. A mixture of 10 g of oxalic acid and 50 ml of acetone were added to the filtrate. The resulting crystals were filtered off. The filtrate was concentrated. A small amount of water and acetone were added to the residue. The resulting crystals were filtered off. The filtrate was cooled to deposit crystals of oxalic acid salt of diethyl 3-aminopropylphosphonate (8). The crystals were filtered and dried under reduced pressure by a vacuum pump to obtain 12 g of diethyl 3-aminopropylphosphonate (8) in the form of oxalate. (Yield: 34 %; m.p. 54° C.)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrCCC[N:5]1[C:9](=O)[C:8]2=[CH:11]C=CC=C2C1=O.[P:16]([O:23]CC)([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19]>>[NH2:5][CH2:9][CH2:8][CH2:11][P:16](=[O:23])([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
70 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The by-produced ethyl bromide was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The system was then heated over 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Excess triethyl phosphite was distilled off under reduced pressure by an aspirator
ADDITION
Type
ADDITION
Details
9 ml of ethanol and hydrazine hydrate were added to the concentrated solution
TEMPERATURE
Type
TEMPERATURE
Details
The system was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
ADDITION
Type
ADDITION
Details
A mixture of 10 g of oxalic acid and 50 ml of acetone
ADDITION
Type
ADDITION
Details
were added to the filtrate
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
A small amount of water and acetone were added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure by a vacuum pump

Outcomes

Product
Name
Type
product
Smiles
NCCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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